molecular formula C8H9BrN2O B13699546 3-Amino-6-(allyloxy)-5-bromopyridine

3-Amino-6-(allyloxy)-5-bromopyridine

Cat. No.: B13699546
M. Wt: 229.07 g/mol
InChI Key: LMBASXCNJRDEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-(allyloxy)-5-bromopyridine is an organic compound with the molecular formula C8H9BrN2O. This compound is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of amino, allyloxy, and bromine substituents on the pyridine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(allyloxy)-5-bromopyridine typically involves multiple steps. One common method starts with the bromination of 3-amino-6-hydroxypyridine, followed by the allylation of the hydroxyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and allyl bromide for the allylation step. The reactions are usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(allyloxy)-5-bromopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and sodium methoxide (NaOMe) for methoxy substitution.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are used

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-amino-6-(allyloxy)-5-azidopyridine, while a Suzuki coupling reaction could produce a biaryl derivative .

Mechanism of Action

The mechanism of action of 3-Amino-6-(allyloxy)-5-bromopyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The amino and allyloxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-(allyloxy)-5-bromopyridine is unique due to the presence of the allyloxy group, which can participate in various chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules. Its bromine substituent also allows for further functionalization through substitution reactions .

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

5-bromo-6-prop-2-enoxypyridin-3-amine

InChI

InChI=1S/C8H9BrN2O/c1-2-3-12-8-7(9)4-6(10)5-11-8/h2,4-5H,1,3,10H2

InChI Key

LMBASXCNJRDEAP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=N1)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.